molecular formula C15H16FNO B8201178 (2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine

(2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine

Cat. No.: B8201178
M. Wt: 245.29 g/mol
InChI Key: OTTZNEFPIIIMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine: is an organic compound that belongs to the class of aromatic amines It features a benzyloxy group, a fluorine atom, and a methyl group attached to a phenyl ring, with a methanamine group as the functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine typically involves multiple steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 2-hydroxy-5-fluoro-3-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

    Reduction to Alcohol: The benzyloxy intermediate is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Conversion to Methanamine: Finally, the alcohol is converted to the methanamine derivative through a reductive amination process using reagents such as ammonium acetate and sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

    Agrochemicals: The compound can be modified to produce agrochemicals with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism by which (2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the benzyloxy group can enhance its binding affinity and selectivity for certain targets, while the fluorine atom can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

  • (2-(Benzyloxy)phenyl)methanamine
  • (2-(Benzyloxy)-4-methylphenyl)methanamine
  • (2-(Benzyloxy)-5-chloro-3-methylphenyl)methanamine

Comparison:

  • Structural Differences: The presence of different substituents (e.g., fluorine, chlorine) on the phenyl ring can significantly alter the compound’s chemical and physical properties.
  • Reactivity: The type and position of substituents can influence the compound’s reactivity in various chemical reactions, such as electrophilic substitution or nucleophilic addition.
  • Applications: While similar compounds may share some applications, the unique combination of substituents in (2-(Benzyloxy)-5-fluoro-3-methylphenyl)methanamine can make it more suitable for specific applications, such as targeting particular biological pathways or enhancing material properties.

Properties

IUPAC Name

(5-fluoro-3-methyl-2-phenylmethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-11-7-14(16)8-13(9-17)15(11)18-10-12-5-3-2-4-6-12/h2-8H,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTZNEFPIIIMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.